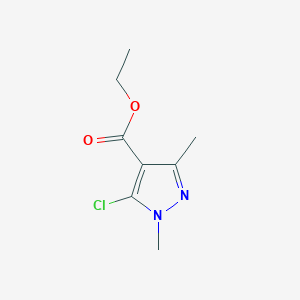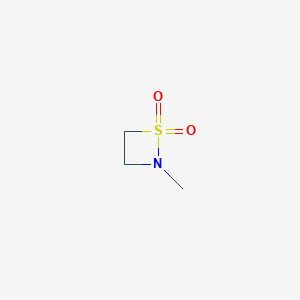
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-
Vue d'ensemble
Description
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-, also known as 2-hydroxyethidium, is a compound with significant biological and chemical importance. It is a derivative of phenanthridine, a heterocyclic aromatic organic compound. This compound is known for its ability to intercalate into DNA, making it a valuable tool in molecular biology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for DNA and RNA due to its intercalative properties.
Biology: Employed in cell viability assays and as a probe for studying DNA-protein interactions.
Medicine: Investigated for its potential anti-tumor and anti-viral properties.
Industry: Utilized in the synthesis of rigid polyamides and other advanced materials
Mécanisme D'action
The primary mechanism of action for Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a valuable tool in studying DNA interactions and as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethidium Bromide: Another phenanthridinium derivative known for its DNA intercalation properties.
Propidium Iodide: Used as a fluorescent marker for dead cells in flow cytometry.
Acridine Orange: A similar compound used for staining nucleic acids
Uniqueness
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- is unique due to its specific functional groups that enhance its binding affinity to DNA and its ability to generate ROS. These properties make it more effective in certain applications compared to its analogs .
Propriétés
IUPAC Name |
3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-2-24-19-12-18(23)20(25)11-16(19)15-9-8-14(22)10-17(15)21(24)13-6-4-3-5-7-13/h3-12,23,25H,2,22H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDUYKVUMMZQQ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC(=C(C=C31)N)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N3O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833695 | |
| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854670-32-9 | |
| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3194521.png)



![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)





![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3194613.png)



